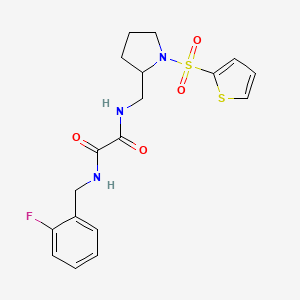

![molecular formula C11H22N2O3 B2942516 N-[(2-甲基丙基)氨基甲酰基]异亮氨酸 CAS No. 1008202-20-7](/img/structure/B2942516.png)

N-[(2-甲基丙基)氨基甲酰基]异亮氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[(2-methylpropyl)carbamoyl]isoleucine” is a compound that is a derivative of the amino acid isoleucine, with a carbamoyl group attached . Isoleucine is an essential amino acid used in the biosynthesis of proteins .

Synthesis Analysis

The synthesis of compounds like “N-[(2-methylpropyl)carbamoyl]isoleucine” often involves the use of N-carbamoyl imines. These compounds have been found to be useful in the enantioselective synthesis of various organic compounds due to their increased reactivity toward nucleophiles .Chemical Reactions Analysis

The chemical reactions involving compounds like “N-[(2-methylpropyl)carbamoyl]isoleucine” often involve nucleophilic addition to carbon-nitrogen double bonds (imines). This is a common strategy for the synthesis of amine derivatives .科学研究应用

Enzymatic Kinetic Resolution

N-carbamoyl-D and L-amino acid amidohydrolases (D and L-carbamoylases) are model enzymes for this procedure due to their strict enantiospecificity . Carbamoylase-based kinetic resolution of amino acids has been applied for the last three decades, allowing the production of optically pure D or L-amino acids .

Hydantoinase Process

This enzyme has become crucial in the industrially used multienzymatic system known as the “Hydantoinase Process,” where the kinetic resolution produced by coupling an enantioselective hydantoinase and the enantiospecific carbamoylase is enhanced by the enzymatic/chemical dynamic kinetic resolution of the low-rate hydrolyzed substrate .

Production of Optically Pure Amino Acids

As carbamoylases are principally studied due to their ability to produce optically pure amino acids from cheap precursors in industrial applications, most of the research focuses on N-carbamoyl-α-amino acids as substrates .

Activation of AMP-activated Protein Kinase (AMPK)

Study of Potential Implications

未来方向

The future directions in the field of N-carbamoyl imines, which are related to “N-[(2-methylpropyl)carbamoyl]isoleucine”, involve the development of new methodologies based on N-carbamoyl imines, focusing on synthetically useful protocols . The recent advances in the regiocontrolled synthesis of substituted imidazoles also highlight the potential for future research in this area .

属性

IUPAC Name |

3-methyl-2-(2-methylpropylcarbamoylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-5-8(4)9(10(14)15)13-11(16)12-6-7(2)3/h7-9H,5-6H2,1-4H3,(H,14,15)(H2,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDFZSIYTRNVEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)NCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-methylpropyl)carbamoyl]isoleucine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B2942438.png)

![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2942439.png)

![N'-(3-fluoro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2942444.png)

![N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2942447.png)

![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![3-(2-Methoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2942450.png)

![2-(methylsulfanyl)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2942451.png)